2-Bromo-4-ethyl-1-iodobenzene
Overview
Description
2-Bromo-4-ethyl-1-iodobenzene is an organic compound with the molecular formula C8H8BrI. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and an ethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-ethyl-1-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of ethylbenzene derivatives. One common method involves the bromination of 4-ethylbenzene to form 2-bromo-4-ethylbenzene, followed by iodination to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethyl-1-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide, often under elevated temperatures.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-ethyl-1-iodobenzene is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethyl-1-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine substituents. This activation facilitates various electrophilic and nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Bromoiodobenzene: Similar structure but lacks the ethyl group.
4-Bromo-2-ethyl-1-iodobenzene: Positional isomer with similar reactivity.
2-Bromo-4-fluoro-1-iodobenzene: Contains a fluorine atom instead of an ethyl group.
Uniqueness
2-Bromo-4-ethyl-1-iodobenzene is unique due to the presence of both bromine and iodine atoms along with an ethyl group, which provides distinct reactivity and selectivity in chemical reactions. This combination of substituents makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
2-bromo-4-ethyl-1-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIQMFSUWSUHJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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